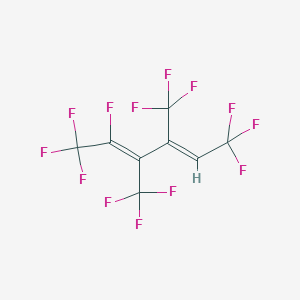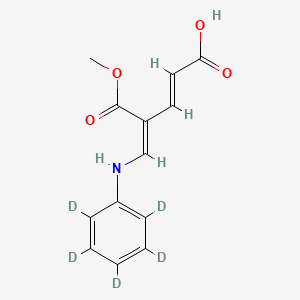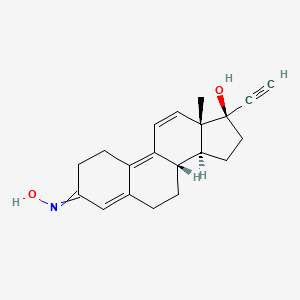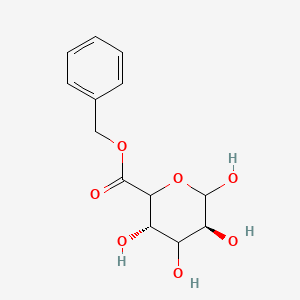
(2E,4Z)-1,1,1,2,6,6,6-heptafluoro-3,4-bis(trifluoromethyl)hexa-2,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of fluorinated dienes, similar to the target compound, often involves strategic fluorination techniques and the use of specialized reagents. A related process is described in the synthesis of poly{2,3-bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene} as a stereoblock copolymer via ligand exchange in living stereoselective ring-opening metathesis polymerization, highlighting the complexity and specificity required in synthesizing highly fluorinated compounds (Broeders et al., 1996).
Molecular Structure Analysis
The molecular structure of fluorinated dienes is significantly influenced by the presence of fluorine atoms, which can affect the compound's reactivity and physical properties. The electron-withdrawing nature of the fluorine atoms makes these compounds interesting subjects for molecular structure analysis, particularly in understanding the impact of fluorination on molecular geometry and electronic distribution.
Chemical Reactions and Properties
Fluorinated compounds exhibit unique reactivity patterns due to the presence of fluorine atoms. For example, 1,2,3,4,7,7-hexafluorobicyclo[2.2.1]hepta-2,5-diene demonstrates distinctive reactions under thermal conditions and with nucleophiles, showcasing the diverse reactivity of fluorinated dienes and their potential in synthetic chemistry (Banks & Prodgers, 1984).
Scientific Research Applications
Synthesis and Reactivity
The compound has been used in various synthesis and reactivity studies. It participates in Diels-Alder reactions, demonstrating versatility in forming complex ring systems and metal complexes. For instance, hexafluoro-but-2-yne and actafluoro-but-2-ene, similar in structure to the heptafluoro compound, react with cyclopentadiene and other cyclic compounds to form metal complexes with chromium and molybdenum hexacarbonyls (Bursics et al., 1976).
Chemical Transformations
The compound is involved in unique chemical transformations, such as rearrangements and cycloadditions. For example, reactions of alkylallenes with hexafluoroacetone show rearrangement and Diels–Alder reactions under specific conditions (Taylor & Wright, 1973).
Polymer Synthesis
In polymer science, derivatives of this compound, like 2,3-bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene, are used in the synthesis of stereoblock copolymers via ring-opening metathesis polymerisation, indicating its potential in advanced materials science (Broeders et al., 1996).
Interaction with Other Compounds
This compound and its analogs have shown interesting interactions with other chemical entities. For instance, perfluorocyclopentadiene, a related compound, combines with bis(trimethylstannyl)acetylene to yield Diels–Alder adducts, leading to further chemical transformations (Banks et al., 1973).
Kinetic and Thermodynamic Studies
The compound has been a subject in studies exploring kinetic and thermodynamic aspects of chemical reactions. A notable example is the tandem cycloaddition between hexafluoro-2-butyne and bis-furyl dienes, providing insights into kinetic and thermodynamic control in chemical reactions (Borisova et al., 2018).
Safety And Hazards
Future Directions
The study of hexadienes and similar compounds continues to be an active area of research, with potential applications in organic synthesis, polymer chemistry, and other fields. Future research may lead to the development of new synthetic methods, the discovery of new reactions, and a deeper understanding of the properties and behavior of these compounds.
Please note that this information is based on hexadienes in general, and may not apply to the specific compound you mentioned. For more accurate information, further research is needed.
properties
IUPAC Name |
(2E,4Z)-1,1,1,2,6,6,6-heptafluoro-3,4-bis(trifluoromethyl)hexa-2,4-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF13/c9-4(8(19,20)21)3(7(16,17)18)2(6(13,14)15)1-5(10,11)12/h1H/b2-1-,4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXNAJTXBVCZPB-BXTBVDPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=C(C(F)(F)F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(=C(/C(F)(F)F)\F)/C(F)(F)F)\C(F)(F)F)\C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,4Z)-1,1,1,2,6,6,6-heptafluoro-3,4-bis(trifluoromethyl)hexa-2,4-diene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-](/img/structure/B1140489.png)



![3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one](/img/structure/B1140498.png)

![2-[(1Z)-1-Buten-1-yl]-6-methylpyridine](/img/structure/B1140500.png)



![(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140504.png)


